molecular formula C10H10ClF2NO3 B10921499 2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide

2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide

Cat. No.: B10921499
M. Wt: 265.64 g/mol
InChI Key: ZFIIOKYXQIOYCP-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a chloro group, difluoromethoxy group, and methoxy group attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide typically involves the reaction of 4-difluoromethoxy-3-methoxy-aniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides or thioamides.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxyphenyl)-acetamide
  • 2-Chloro-N-(4-fluorophenyl)-acetamide
  • 2-Chloro-N-(4-difluoromethoxyphenyl)-acetamide

Uniqueness

2-Chloro-N-(4-difluoromethoxy-3-methoxy-phenyl)-acetamide is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClF2NO3

Molecular Weight

265.64 g/mol

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide

InChI

InChI=1S/C10H10ClF2NO3/c1-16-8-4-6(14-9(15)5-11)2-3-7(8)17-10(12)13/h2-4,10H,5H2,1H3,(H,14,15)

InChI Key

ZFIIOKYXQIOYCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCl)OC(F)F

Origin of Product

United States

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